Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. Tropane alkaloids are known for their diverse biological activities, making them of significant interest in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of Methyl 8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action for Methyl 8-azabicyclo[32Similar compounds with the 8-azabicyclo[321]octane scaffold, such as cocaine, have been shown to block the dopamine transporter protein .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 8-azabicyclo[32Related compounds like cocaine have been shown to increase camp activity and pka in the brain .
Result of Action
The specific molecular and cellular effects of Methyl 8-azabicyclo[32Related compounds have shown nematicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound often rely on the optimization of these synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and reaction conditions is crucial for scaling up the production while maintaining the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cocaine: Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
Allococaine: Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
Uniqueness
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific stereochemistry and the presence of a carboxylate group at the 3-position. This distinguishes it from other tropane alkaloids, which may have different substituents or stereochemical configurations .
Properties
IUPAC Name |
methyl 8-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)6-4-7-2-3-8(5-6)10-7/h6-8,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWPBJUZHWNQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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